3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol
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Overview
Description
3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol is a complex organic compound with the molecular formula C19H22N2O2 This compound features a benzimidazole core, which is known for its wide range of pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Tolyl Group: The tolyloxy group is introduced via an etherification reaction, where the benzimidazole derivative is reacted with a tolyl halide in the presence of a base.
Attachment of the Propanol Side Chain: The final step involves the alkylation of the benzimidazole derivative with a suitable propanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a carbonyl compound.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydrobenzimidazole derivative.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in pathogens or cancer cells, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazole: Lacks the propanol side chain but shares the benzimidazole core and tolyloxy group.
3-[1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol: Similar structure but with an ortho-tolyloxy group instead of a meta-tolyloxy group.
Uniqueness
3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol is unique due to the combination of its benzimidazole core, tolyloxy group, and propanol side chain
Properties
IUPAC Name |
3-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-6-4-7-16(14-15)23-13-11-21-18-9-3-2-8-17(18)20-19(21)10-5-12-22/h2-4,6-9,14,22H,5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVPZOHMDPZXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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